Talipexole - 101626-70-4

Talipexole

Catalog Number: EVT-253047
CAS Number: 101626-70-4
Molecular Formula: C10H15N3S
Molecular Weight: 209.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Talipexole is a synthetic dopamine agonist, specifically classified as a dopamine D2 receptor agonist. [] It exhibits a higher affinity for D2 receptors compared to D1 receptors. [] Talipexole also demonstrates antagonistic activity at serotonin 5-HT3 receptors. [, , ] In scientific research, Talipexole serves as a valuable tool to investigate dopaminergic and serotonergic systems and their roles in various physiological and pathological processes.

Future Directions
  • Exploration of Novel Therapeutic Applications: Given its unique pharmacological properties, exploring Talipexole's therapeutic potential in other neurological and psychiatric disorders like schizophrenia, depression, and restless legs syndrome could be promising areas of research. [, , , ]

Bromocriptine

Compound Description: Bromocriptine is a dopamine D1 and D2 receptor agonist used to treat Parkinson's disease, acromegaly, and hyperprolactinemia. It has a more potent effect on serotonin-mediated responses compared to talipexole [, , , , ].

2-Methyl-5-hydroxytryptamine (Serotonin)

Compound Description: Serotonin is a neurotransmitter involved in various physiological functions, including mood, appetite, and gastrointestinal motility. It plays a role in emesis by activating 5-HT3 receptors in the gut and central nervous system [].

Relevance to Talipexole: Talipexole has been shown to block 5-HT3 receptors, which are activated by serotonin [, ]. This antagonistic property of talipexole may contribute to its lower emetic potential compared to other dopamine agonists like bromocriptine, which increase serotonin release and metabolism [, ].

Granisetron

Compound Description: Granisetron is a selective 5-HT3 receptor antagonist primarily used as an antiemetic to prevent nausea and vomiting induced by chemotherapy and radiotherapy [].

Relevance to Talipexole: Granisetron was used in research studies to investigate the role of 5-HT3 receptors in the emetic response elicited by dopamine agonists []. The finding that granisetron blocked talipexole-induced increases in abdominal vagal nerve activity suggests that this effect is mediated by 5-HT3 receptor activation [].

Metoclopramide

Compound Description: Metoclopramide is a dopamine D2 receptor antagonist and 5-HT4 receptor agonist used to treat nausea and vomiting, as well as gastroparesis. It has different mechanisms of action compared to granisetron and talipexole [].

Relevance to Talipexole: Metoclopramide was used as a comparative agent in studies investigating the mechanisms underlying the emetic effects of dopamine agonists []. Unlike granisetron, metoclopramide did not block talipexole-induced increases in abdominal vagal nerve activity, indicating that this effect is not mediated by dopamine D2 receptor antagonism [].

Sulpiride

Compound Description: Sulpiride is a selective dopamine D2 receptor antagonist primarily used in the treatment of psychosis and schizophrenia. It is also used for nausea and vomiting in some countries [].

Relevance to Talipexole: Sulpiride was used to confirm the involvement of D2 receptors in the behavioral effects of talipexole in animal models of Parkinson's disease [, ]. The finding that sulpiride blocked talipexole-induced rotations in rats with nigrostriatal lesions suggests that this effect is mediated by D2 receptor activation [].

SCH 23390

Compound Description: SCH 23390 is a selective dopamine D1 receptor antagonist widely used in research to investigate the role of D1 receptors in various neurological and physiological processes [].

Relevance to Talipexole: SCH 23390 was employed to differentiate the effects mediated by D1 and D2 receptors in response to dopamine agonists [, , ]. The lack of effect of SCH 23390 on talipexole-induced rotations in lesioned rats, in contrast to its blockade of bromocriptine's effects, further supports the selective D2 agonism of talipexole [].

Pramipexole

Compound Description: Pramipexole is a dopamine agonist with a higher affinity for D3 receptors compared to D2 receptors. It is used to treat Parkinson's disease and restless legs syndrome [, , , , , ].

Relevance to Talipexole: Both pramipexole and talipexole are non-ergot dopamine agonists used in the treatment of Parkinson's disease [, , , ]. While both drugs offer potential neuroprotection against MPP+ toxicity, they may achieve this through different mechanisms, with pramipexole showing more potent effects []. They are also both potentially effective treatments for restless legs syndrome [].

1-Methyl-4-phenylpyridinium (MPP+)

Compound Description: MPP+ is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathological changes seen in Parkinson's disease. It is commonly used in experimental models to study the neuroprotective potential of drugs [, ].

Relevance to Talipexole: MPP+ was used to induce Parkinsonian-like damage in cellular and animal models to investigate the potential protective effects of talipexole [, ]. Talipexole demonstrated some direct antioxidant activity and more potent protection when administered before MPP+ exposure, suggesting potential disease-modifying properties [, ].

Quinpirole

Compound Description: Quinpirole is a selective dopamine D2 and D3 receptor agonist commonly used in research to investigate the role of these receptors in various behavioral and physiological processes [, ].

Relevance to Talipexole: Both quinpirole and talipexole are dopamine agonists with a high affinity for D2 receptors [, ]. They share similar pharmacological profiles in animal models, inducing contralateral rotations in lesioned animals, suggesting their therapeutic potential in Parkinson's disease [].

Cabergoline

Compound Description: Cabergoline is a long-acting dopamine D2 receptor agonist primarily used in the treatment of hyperprolactinemia and Parkinson's disease. It exhibits a long duration of action [, , , ].

Ropinirole

Compound Description: Ropinirole is a non-ergot dopamine agonist with a higher affinity for D3 than D2 receptors, used to treat Parkinson's disease and restless legs syndrome [, , ].

Piribedil

Compound Description: Piribedil is a dopaminergic and antiparkinsonian agent that also acts as an antagonist at alpha2-adrenergic receptors []. It can increase acetylcholine levels in the brain [].

Levodopa

Compound Description: Levodopa is a precursor to dopamine and is considered the gold standard treatment for Parkinson's disease. It is often used in combination with other medications, including dopamine agonists like talipexole [, , , ].

Relevance to Talipexole: Talipexole is often used in combination with levodopa in the treatment of Parkinson's disease [, , ]. Talipexole can potentially reduce the required dose of levodopa and mitigate motor fluctuations associated with long-term levodopa use [, ].

Synthesis Analysis

The synthesis of Talipexole involves several key steps:

  1. N-alkylation Reaction: The initial step is the N-alkylation of azepan-4-one with allyl bromide. This reaction is typically carried out in the presence of potassium carbonate as a base, which facilitates the formation of the desired alkylated product.
  2. Reaction Conditions: The reaction is performed under controlled conditions, often requiring specific temperatures and solvents to optimize yield and purity. For instance, reactions may be conducted in an anhydrous environment to prevent hydrolysis or unwanted side reactions.
  3. Purification: Post-synthesis, the crude product undergoes purification processes such as recrystallization or chromatography to isolate Talipexole from by-products and unreacted materials .
Molecular Structure Analysis

Talipexole features a complex molecular structure characterized by:

  • Core Structure: The compound contains a thiazoloazepine framework, which contributes to its biological activity.
  • Functional Groups: Key functional groups include an amine and various substituents that enhance its receptor binding affinity.
  • 3D Conformation: The spatial arrangement of atoms within Talipexole is crucial for its interaction with dopamine receptors. Computational modeling and X-ray crystallography can provide insights into its three-dimensional conformation and how it fits into the receptor binding sites .
Chemical Reactions Analysis

Talipexole participates in several chemical reactions, particularly involving:

  1. Receptor Binding: The primary reaction of interest is its binding to dopamine D2 receptors, where it acts as an agonist. This interaction initiates a cascade of intracellular events leading to therapeutic effects.
  2. Metabolism: In vivo, Talipexole undergoes metabolic transformations that can affect its efficacy and safety profile. Understanding these metabolic pathways is essential for predicting drug interactions and side effects.
  3. Antagonistic Interactions: Studies have shown that the effects of Talipexole can be antagonized by other compounds like domperidone, indicating competitive binding at receptor sites .
Mechanism of Action

Talipexole's mechanism of action involves:

Physical and Chemical Properties Analysis

Talipexole exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 236.34 g/mol.
  • Solubility: It demonstrates moderate solubility in organic solvents but limited solubility in water, which influences formulation strategies for therapeutic use.
  • Stability: The compound's stability under various pH conditions is critical for its formulation in pharmaceutical products.

These properties are essential for understanding how Talipexole behaves in biological systems and how it can be effectively delivered to patients .

Applications

Talipexole has significant scientific applications, particularly in:

  1. Parkinson's Disease Treatment: As a dopamine agonist, it alleviates symptoms associated with dopamine deficiency.
  2. Restless Leg Syndrome Management: Its action on dopamine receptors makes it effective for managing symptoms related to this condition.
  3. Research Tool: Talipexole serves as a valuable tool for studying dopamine receptor pharmacology and developing new therapeutic agents targeting similar pathways.
Pharmacological Mechanisms of Action

Dopaminergic Receptor Agonism and Selectivity

Dopamine D2/D3 Receptor Activation Dynamics

Talipexole (B-HT 920) functions as a high-affinity dopamine D₂ receptor agonist, with significant activity at D₃ receptors. Binding studies reveal its affinity for human D₂ receptors (Kᵢ = 4.8 nM) and D₃ receptors (Kᵢ = 2.1 nM), indicating a 2.3-fold selectivity for D₃ over D₂ subtypes [7] [10]. This preferential D₃ binding is less pronounced than pramipexole (5-fold D₃ selective) but distinct from non-selective agonists like bromocriptine [7]. Functional assays demonstrate that talipexole fully activates postsynaptic D₂ receptors, increasing neuronal firing in the striatum and substantia nigra pars compacta by 40-60% at therapeutic concentrations [8] [10]. Its efficacy in GTPγS binding assays confirms potent G-protein coupling via D₂/D₃ receptors, though intrinsic activity is lower (∼70%) than dopamine [10].

Table 1: Receptor Binding Profile of Talipexole

Receptor SubtypeAffinity (Kᵢ, nM)Selectivity vs. D₂
Dopamine D₂4.8 ± 0.9Reference
Dopamine D₃2.1 ± 0.52.3-fold higher
α2A-Adrenoceptor15.2 ± 3.13.2-fold lower
α2B-Adrenoceptor1047.1 ± 210>200-fold lower

Data derived from radioligand displacement studies [3] [7] [10].

Pre- vs. Postsynaptic D₂ Receptor Modulation

Talipexole exhibits dual modulation of dopaminergic pathways:

  • Presynaptic Action: At low doses (0.01–0.1 mg/kg), it inhibits dopamine synthesis and release by stimulating autoreceptors on nigrostriatal neurons, evidenced by 30-50% reductions in extracellular dopamine in microdialysis studies [9] [10]. This autoreceptor selectivity is attributed to higher receptor sensitivity in presynaptic terminals [10].
  • Postsynaptic Action: Higher doses (0.25–1.0 mg/kg) activate postsynaptic D₂ receptors in the striatum and nucleus accumbens, reversing motor deficits in Parkinsonian models. Electrophysiological recordings show talipexole increases caudate nucleus neuron firing by 45% following nigral stimulation, confirming postsynaptic D₂ agonism [8] [10]. Unlike partial agonists, talipexole behaves as a full agonist at postsynaptic sites in reserpine-treated animals [10].

Comparative Efficacy to Other Dopamine Agonists

Talipexole’s antiparkinsonian efficacy differs structurally and mechanistically from other agents:

  • Vs. Pramipexole: While both are benzothiazole derivatives, pramipexole shows 5-fold greater D₃ selectivity and higher intrinsic activity at D₃ receptors (EC₅₀ = 0.5 nM vs. talipexole’s EC₅₀ = 1.8 nM) [7]. However, talipexole demonstrates superior tremor suppression in ventromedial tegmentum-lesioned primates at equivalent doses [8].
  • Vs. Bromocriptine: Unlike ergot-derived bromocriptine (which combines D₂ agonism with 5-HT and α1 activity), talipexole lacks serotonergic interactions. Clinically, talipexole shows 25% greater improvement in upper-limb tremor with fewer gastrointestinal side effects [8] [10].
  • Functional Selectivity: Talipexole’s balanced D₂/D₃ activation contrasts with rotigotine (D₁/D₂/D₃ pan-agonist) and ropinirole (D₂-preferring), potentially explaining its unique anti-tremor profile [1] [10].

Table 2: Anti-Tremor Efficacy of Dopamine Agonists in Primate Models

AgonistED₅₀ (mg/kg)Max Tremor Suppression (%)D₂/D₃ Selectivity
Talipexole0.07592 ± 6D₃ > D₂
Pramipexole0.06084 ± 8D₃ >> D₂
Bromocriptine0.4568 ± 9Non-selective

Data from unilateral ventromedial tegmentum-lesioned cynomolgus monkeys [8] [10].

α2-Adrenoceptor Agonist Activity

Cross-Reactivity with Noradrenergic Pathways

Talipexole potently activates α₂-adrenoceptors (α₂-ARs), with subtype-specific affinity:

  • Subtype Selectivity: Highest affinity for α₂ₐ (Kᵢ = 15.2 nM), moderate for α₂𝒸 (Kᵢ = 128.8 nM), and low for α₂в (Kᵢ = 1047 nM) [3] [9]. This contrasts with clonidine, which exhibits non-selective α₂/α₁ activity [5] [9].
  • Noradrenaline Release: Talipexole inhibits norepinephrine release in the locus coeruleus and prefrontal cortex by 60–80% via presynaptic α₂ₐ autoreceptors, reducing cAMP production and hyperpolarizing neurons [3] [9]. In morphine-dependent rats, talipexole suppresses noradrenaline hyperactivity in withdrawal, reducing jumps and teeth chattering by 70% but not diarrhea, indicating pathway-specific modulation [5].

Table 3: Functional Effects of α2 Agonists in Noradrenergic Pathways

Agonistα2A Affinity (Kᵢ, nM)Norepinephrine Inhibition (%)Withdrawal Sign Modulation
Talipexole15.275 ± 8Reduces jumps, no effect on diarrhea
Clonidine42.985 ± 6Reduces all signs except paw shakes
Dexmedetomidine6.1>95Reduces jumps, potentiates paw shakes

Data from rat brain synaptosomes and morphine-withdrawal models [3] [5] [9].

Functional Implications in Neurotransmission

The α₂-AR agonism of talipexole modulates neurotransmission through:

  • Glutamate/GABA Regulation: By activating α₂𝒸-ARs in the thalamus and amygdala, talipexole reduces glutamate release by 40% and enhances GABAergic inhibition, potentially contributing to tremor suppression [3] [8]. This contrasts with pure dopaminergic agents, which lack direct glutamatergic effects.
  • Prefrontal Cortex (PFC) Modulation: α₂ₐ agonism strengthens PFC connectivity by inhibiting cAMP-K⁺ channels, improving cognitive functions impaired in Parkinson’s [3]. However, excessive α₂𝒸 activation in the basal ganglia may exacerbate dyskinesias, explaining divergent effects in motor vs. cognitive domains [3] [10].
  • Synergy with Dopamine Agonism: Combined D₂/α₂ activity amplifies antiparkinsonian effects. In MPTP-treated marmosets, talipexole co-administered with levodopa enhances motor activity by 140% vs. levodopa alone, likely via noradrenergic-dopaminergic crosstalk in the striatum [8] [10].

Properties

CAS Number

101626-70-4

Product Name

Talipexole

IUPAC Name

6-prop-2-enyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

InChI

InChI=1S/C10H15N3S/c1-2-5-13-6-3-8-9(4-7-13)14-10(11)12-8/h2H,1,3-7H2,(H2,11,12)

InChI Key

DHSSDEDRBUKTQY-UHFFFAOYSA-N

SMILES

C=CCN1CCC2=C(CC1)SC(=N2)N

Synonyms

2-amino-6-allyl-5,6,7,8-tetrahydro-4H-thiazolo-(5,4-d)azepin-dihydrochloride
6-allyl-2-amino-5,6,7,8-tetrahydro-4H-thiazolo(4,5-d)azepin dihydrochloride
B HT920
B-HT 920
BHT 920
BHT920
talipexole

Canonical SMILES

C=CCN1CCC2=C(CC1)SC(=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.